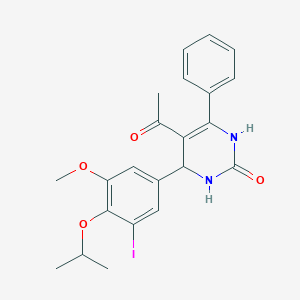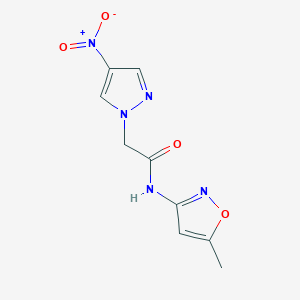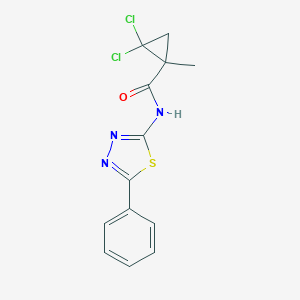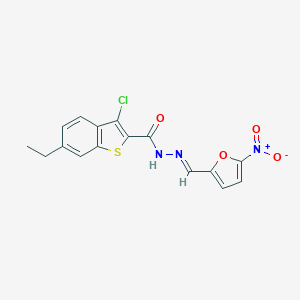![molecular formula C15H16ClN3OS B451637 1-(4-Chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea CAS No. 330190-24-4](/img/structure/B451637.png)
1-(4-Chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Compound X" in scientific literature.
Scientific Research Applications
Compound X has been studied extensively for its potential applications in scientific research. It has been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Compound X has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Compound X has been found to have anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of Compound X is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cell growth and inflammation. This inhibition leads to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Compound X has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Compound X has been found to inhibit the growth of new blood vessels, which is important for the growth and spread of cancer cells. In terms of physiological effects, Compound X has been found to reduce inflammation and oxidative stress in cells.
Advantages and Limitations for Lab Experiments
The advantages of using Compound X in lab experiments include its high yield, low cost, and potential applications in a variety of scientific fields. However, there are also limitations to using Compound X in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its potential side effects.
Future Directions
There are many potential future directions for research on Compound X. One area of research could be to further investigate its potential applications in treating neurodegenerative diseases. Additionally, more research is needed to determine the optimal dosage and administration of Compound X for its various applications. Finally, researchers could investigate the potential side effects of Compound X and develop strategies to mitigate them.
Synthesis Methods
The synthesis of Compound X involves the reaction between 4-chloroaniline and 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine in the presence of a catalyst. The resulting product is then treated with urea to obtain Compound X. The yield of Compound X is typically high, making it a cost-effective compound for scientific research.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-9-2-7-12-13(8-9)21-15(18-12)19-14(20)17-11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWOHUTZPNVHFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B451558.png)


![Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B451562.png)
![N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B451563.png)

![1-(2-Furoyl)-4-{4-[(2-methoxyphenoxy)methyl]benzoyl}piperazine](/img/structure/B451568.png)
![propyl 4-(4-fluorophenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451569.png)
![Methyl 6-ethyl-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451570.png)
![3-[(2Z)-4-(4-ethylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B451571.png)
![Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B451576.png)